Cas no 1004192-82-8 (1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine)

1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-fluorophenoxy methyl group attached to a 3,5-dimethylpyrazole core, enhancing its reactivity and binding affinity in targeted interactions. The presence of the fluorine atom contributes to improved metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The amine functionality at the 4-position allows for further derivatization, enabling the synthesis of more complex bioactive molecules. This compound is characterized by high purity and consistent performance, suitable for use in medicinal chemistry and material science applications.
1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine structure
1004192-82-8 structure
Product Name:1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
CAS No:1004192-82-8
MF:C12H14FN3O
MW:235.257465839386
MDL:MFCD04967714
CID:2621365
PubChem ID:7017263
Update Time:2025-10-30

1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS B016652
    • ART-CHEM-BB B016652
    • 1-((3-FLUOROPHENOXY)METHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-AMINE
    • 1-(3-FLUORO-PHENOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YLAMINE
    • 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
    • 1-[(3-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
    • BBL039793
    • STK349341
    • 1-(3-fluorophenoxymethyl)-3,5-dimethyl-1h-pyrazol-4-ylamine
    • 1-(3-Fluoro-phenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine, AldrichCPR
    • EQB19282
    • 1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-pyrazol-4-amine
    • 1004192-82-8
    • CS-0240579
    • DTXSID801190604
    • 1-(3-FLUOROPHENOXYMETHYL)-3,5-DIMETHYLPYRAZOL-4-AMINE
    • AKOS000306256
    • EN300-229128
    • 1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
    • MDL: MFCD04967714
    • Inchi: 1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-4-10(13)6-11/h3-6H,7,14H2,1-2H3
    • InChI Key: NAFDPURJMLDPDK-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCN1C(C)=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 235.11209024 g/mol
  • Monoisotopic Mass: 235.11209024 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 53.1
  • Molecular Weight: 235.26

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 379.1±42.0 °C at 760 mmHg
  • Flash Point: 183.1±27.9 °C
  • PSA: 53.07000
  • LogP: 2.83890
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Security Information

1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine

Professional Introduction to 1-(3-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 1004192-82-8)

1-(3-Fluorophenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1004192-82-8, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates a pyrazole core, which is a well-known scaffold in medicinal chemistry, known for its versatility and biological activity.

The 3,5-dimethyl substituents on the pyrazole ring contribute to the compound's steric and electronic properties, making it an intriguing molecule for studying its interaction with biological targets. The presence of a fluorophenoxy group at the C3 position introduces a fluorine atom, which is often utilized in pharmaceuticals to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This modification is particularly relevant in the context of modern drug design, where fluorine atoms are frequently incorporated to improve drug efficacy and reduce off-target effects.

In recent years, there has been a growing interest in pyrazole derivatives as potential therapeutic agents. Pyrazole-based compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial applications. The specific modification of 1-(3-fluorophenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine makes it a valuable scaffold for further derivatization and optimization. Researchers have been exploring its potential as an intermediate in synthesizing novel molecules with enhanced pharmacological properties.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorophenoxy group necessitates careful handling of fluorinated reagents, which can be challenging but is crucial for achieving the desired molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently.

The biological activity of 1-(3-fluorophenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine has been the subject of several recent studies. Researchers have investigated its interactions with various enzymes and receptors, aiming to identify potential therapeutic applications. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain kinases and other targets relevant to inflammatory diseases. These early studies have laid the groundwork for more comprehensive pharmacological evaluations.

The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to modulate their biological activity. The electron-withdrawing nature of fluorine can enhance binding affinity by influencing the electronic distribution around the molecule. Additionally, fluorine atoms can improve metabolic stability by resisting hydrolysis and oxidation processes. These properties make 1-(3-fluorophenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine an attractive candidate for further development.

In conclusion, 1-(3-fluorophenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine, with its CAS number 1004192-82-8, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity position it as a valuable compound for drug discovery efforts. As research continues to uncover new therapeutic applications for pyrazole derivatives, this molecule is likely to play a crucial role in the development of next-generation pharmaceuticals.

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